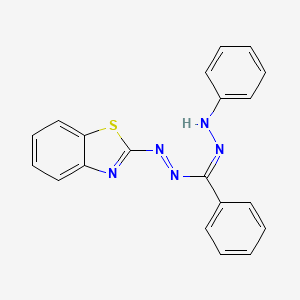
Silver fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver fluoroacetate is an organofluorine compound with the chemical formula AgC₂H₂FO₂ It is a derivative of fluoroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a silver ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver fluoroacetate can be synthesized through the reaction of fluoroacetic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where fluoroacetic acid (C₂H₂FO₂) reacts with silver nitrate (AgNO₃) to form this compound (AgC₂H₂FO₂) and nitric acid (HNO₃). The reaction can be represented as:
C2H2FO2+AgNO3→AgC2H2FO2+HNO3
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps, such as recrystallization, to remove impurities and obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Silver fluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce silver oxide and fluoroacetic acid.
Reduction: It can be reduced to form elemental silver and fluoroacetic acid.
Substitution: The silver ion in this compound can be substituted by other cations, such as sodium or potassium, to form corresponding fluoroacetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with sodium chloride (NaCl) or potassium chloride (KCl) can lead to the formation of sodium fluoroacetate or potassium fluoroacetate.
Major Products:
Oxidation: Silver oxide (Ag₂O) and fluoroacetic acid (C₂H₂FO₂).
Reduction: Elemental silver (Ag) and fluoroacetic acid (C₂H₂FO₂).
Substitution: Sodium fluoroacetate (NaC₂H₂FO₂) or potassium fluoroacetate (KC₂H₂FO₂).
Wissenschaftliche Forschungsanwendungen
Silver fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: this compound is studied for its potential use in biochemical assays and as a tool for investigating metabolic pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its silver content.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of silver fluoroacetate involves its interaction with biological molecules. The fluoroacetate moiety can inhibit the enzyme aconitase, which is a key component of the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects. The silver ion also contributes to its antimicrobial properties by interacting with bacterial cell membranes and proteins, causing cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Sodium fluoroacetate (NaC₂H₂FO₂): A well-known rodenticide with similar toxicological properties.
Potassium fluoroacetate (KC₂H₂FO₂): Another fluoroacetate derivative with similar uses and effects.
Silver trifluoroacetate (AgCF₃CO₂): A related compound used in organic synthesis and as a catalyst.
Uniqueness: Silver fluoroacetate is unique due to the presence of both silver and fluoroacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its dual functionality as a fluorinated compound and a silver-based antimicrobial agent sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C2H3AgFO2 |
|---|---|
Molekulargewicht |
185.91 g/mol |
IUPAC-Name |
2-fluoroacetic acid;silver |
InChI |
InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5); |
InChI-Schlüssel |
VXTLQQMUNCZGMK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)F.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
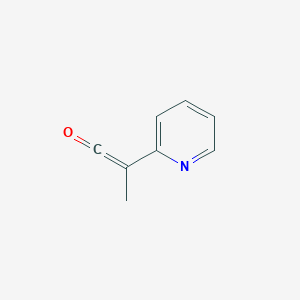

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
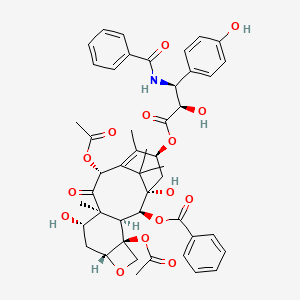


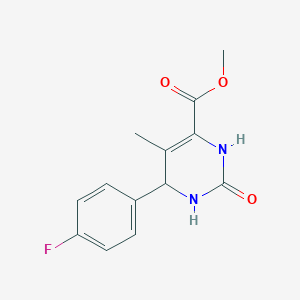

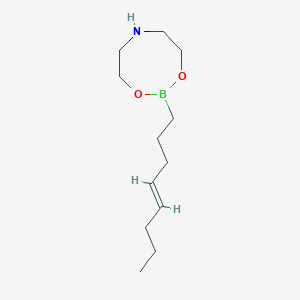

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
